5-Cyclopentyloxazolidin-2-one

Catalog No.
S945241
CAS No.
1494724-33-2
M.F
C8H13NO2
M. Wt
155.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Cyclopentyloxazolidin-2-one

CAS Number

1494724-33-2

Product Name

5-Cyclopentyloxazolidin-2-one

IUPAC Name

5-cyclopentyl-1,3-oxazolidin-2-one

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

InChI

InChI=1S/C8H13NO2/c10-8-9-5-7(11-8)6-3-1-2-4-6/h6-7H,1-5H2,(H,9,10)

InChI Key

PPMUSAHFVCIBCT-UHFFFAOYSA-N

SMILES

C1CCC(C1)C2CNC(=O)O2

Canonical SMILES

C1CCC(C1)C2CNC(=O)O2

Antibacterial Activity

Photocatalysts in Energy and Environmental Science

Natural Product Synthesis

Synthesis of 4,5-Disubstituted Oxazolidin-2-One Scaffolds

Medicinal Chemistry

Antibacterial Activity and Chemistry

5-Cyclopentyloxazolidin-2-one is a cyclic compound that belongs to the oxazolidinone class, characterized by a five-membered ring containing both nitrogen and oxygen atoms. Its molecular formula is C8H13NOC_8H_{13}NO, and it has a molecular weight of approximately 155.20 g/mol. The structure features a cyclopentyl group attached to the nitrogen of the oxazolidinone ring, which influences its chemical properties and biological activities.

Typical of oxazolidinones. These include:

  • Nucleophilic Substitution: The nitrogen atom can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Ring Opening: Under certain conditions, the oxazolidinone ring can be opened to yield linear derivatives.
  • Condensation Reactions: It can react with aldehydes or ketones to form imines or other derivatives.

These reactions are crucial for synthesizing more complex compounds and studying their reactivity.

Compounds in the oxazolidinone family, including 5-cyclopentyloxazolidin-2-one, have demonstrated significant biological activities. Some notable effects include:

  • Antibacterial Properties: Oxazolidinones are known for their activity against Gram-positive bacteria, making them valuable in treating infections.
  • Anticancer Activity: Certain derivatives exhibit cytotoxic effects on cancer cell lines, suggesting potential therapeutic applications in oncology.
  • Neurological Effects: Some studies indicate that modifications in the oxazolidinone structure can influence neuroprotective properties.

These biological activities make 5-cyclopentyloxazolidin-2-one a compound of interest in pharmaceutical research.

Several methods have been developed for synthesizing 5-cyclopentyloxazolidin-2-one:

  • Cyclization Reactions: Starting from appropriate amino acids or amines, cyclization can be induced using carbonyl compounds.
  • Ruthenium-Catalyzed Reactions: Recent studies highlight the use of ruthenium catalysts to facilitate the formation of oxazolidinones from aziridines and carbon dioxide .
  • Substitution Reactions: The introduction of the cyclopentyl group can occur through nucleophilic substitution on an activated oxazolidinone precursor.

These methods emphasize the versatility of synthetic approaches available for generating this compound.

5-Cyclopentyloxazolidin-2-one has potential applications in various fields:

  • Pharmaceutical Industry: Due to its antibacterial and anticancer properties, it may serve as a lead compound for drug development.
  • Chemical Synthesis: It can be used as an intermediate in synthesizing other complex molecules.
  • Material Science: Its unique structural features may allow it to be explored in developing new materials with specific properties.

Interaction studies involving 5-cyclopentyloxazolidin-2-one focus on its binding affinity with various biological targets. Research indicates that:

  • It may interact with bacterial ribosomal subunits, inhibiting protein synthesis.
  • Its derivatives have been shown to bind effectively to specific enzymes involved in metabolic pathways, providing insights into its mechanism of action.

Understanding these interactions is crucial for optimizing its therapeutic efficacy.

Several compounds share structural similarities with 5-cyclopentyloxazolidin-2-one. A comparison highlights its unique features:

Compound NameStructure TypeNotable Properties
5-Phenyl-2-oxazolidinoneAromatic SubstituentAntibacterial activity
3-Cyclopentyl-1,3-oxazolidin-2-oneDifferent Ring SizePotentially lower toxicity
4-Methyl-2-oxazolidinoneMethyl SubstituentEnhanced solubility

Uniqueness of 5-Cyclopentyloxazolidin-2-one

The presence of the cyclopentyl group distinguishes 5-cyclopentyloxazolidin-2-one from other oxazolidinones by potentially enhancing its lipophilicity and altering its pharmacokinetic properties. This structural feature may contribute to its unique biological activity profile compared to similar compounds.

XLogP3

1.6

Dates

Modify: 2023-08-16

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